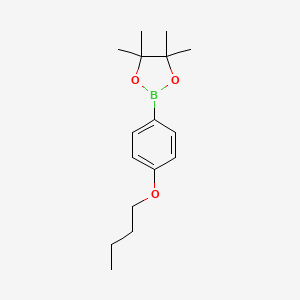

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYRKSJEHDMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties

An In-depth Technical Guide to 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Organic Synthesis

This compound, also commonly known as 4-Butoxyphenylboronic acid pinacol ester, is a pivotal organoboron compound that has garnered significant attention in the fields of drug discovery, materials science, and fine chemical synthesis. Its prominence stems from its role as a stable, efficient, and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon (C-C) bonds with high selectivity and functional group tolerance under mild conditions.[3]

The structure of this compound features a butoxyphenyl group attached to a boronic acid protected by a pinacol ester. This pinacol group confers enhanced stability compared to the corresponding free boronic acid, making it less prone to protodeboronation and easier to handle, purify, and store.[4][5] This guide provides a comprehensive overview of the core properties, synthesis, handling, and reactivity of this compound, with a focus on its practical application in synthetic protocols for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Reference |

| CAS Number | 230338-76-2 | N/A |

| Molecular Formula | C₁₆H₂₅BO₃ | [6] |

| Molecular Weight | 276.18 g/mol | [6] |

| Appearance | White to off-white solid (powder/crystalline) | |

| Melting Point | 69.0 to 73.0 °C | |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM). | [4] |

| Stability | Generally stable under standard conditions. Sensitive to moisture and strong oxidizing agents. The pinacol ester provides greater stability against hydrolysis compared to the free boronic acid. | [4][5] |

Safety and Handling

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[7][8][9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong acids and bases.[10]

Synthesis and Reactivity

Synthetic Pathway

The most common and straightforward synthesis of this compound involves the direct esterification of 4-Butoxyphenylboronic acid with pinacol. This reaction is typically carried out in an organic solvent and proceeds to completion, often with the removal of water to drive the equilibrium.

A representative synthetic procedure is as follows: A suspension of 4-butoxyphenylboronic acid and a slight molar excess of pinacol are stirred in a suitable solvent like acetonitrile or dichloromethane at room temperature. The reaction is monitored until a clear solution is obtained, indicating the formation of the ester. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography if necessary.[12]

Caption: General synthesis of the target compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The utility of this compound is overwhelmingly demonstrated in the Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3]

The reaction involves three key steps in a catalytic cycle driven by a palladium(0) complex:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronate ester (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate ester.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Workflow

The following protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Step-by-Step Methodology

Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.

Reagents & Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent System (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Round-bottom flask, condenser, magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the degassed solvent system followed by the palladium catalyst. The use of degassed solvents helps to minimize catalyst deactivation.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling.

Conclusion

This compound stands out as a highly valuable and robust reagent in the toolkit of the modern organic chemist. Its enhanced stability, predictable reactivity, and efficiency in Suzuki-Miyaura cross-coupling reactions make it an indispensable component for the construction of complex molecular architectures. For professionals in drug development and materials science, a comprehensive understanding of its properties and handling is crucial for leveraging its full synthetic potential, enabling the streamlined and efficient creation of novel and functional molecules.

References

-

LookChem. Cas 625458-85-7, 4-Butylphenylboronic acid pinacol ester. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Pivotal Role of 4-Biphenylboronic Acid Pinacol Ester in Modern Organic Synthesis. [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

ResearchGate. 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. [Link]

-

ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

-

ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Semantic Scholar. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double B. [Link]

-

SciSpace. Boranes in Organic Chemistry 2. β-Aminoalkyl- and β-sulfanylalkylboranes in organic synthesis. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

Core Topic: Stability and Storage of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of complex molecular architectures, vital to drug discovery and materials science, is contingent upon its purity and stability. As with many organoboron reagents, the pinacol ester functional group imparts a degree of stability compared to the corresponding boronic acid. However, it is not immune to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and success.

Introduction: The Role and Reactivity of Arylboronic Pinacol Esters

Arylboronic acid pinacol esters, such as this compound, are indispensable reagents. The pinacol protecting group offers enhanced stability over free boronic acids, making them generally more robust to handle and store. They are typically crystalline solids with better solubility in organic solvents and are less prone to dehydration-induced trimerization (formation of boroxines) that can plague their boronic acid counterparts. This stability, however, is conditional. Understanding the chemical vulnerabilities of the C-B bond and the dioxaborolane ring is paramount for any researcher utilizing these compounds.

Chemical Stability and Key Degradation Pathways

The primary threat to the integrity of this compound is its susceptibility to hydrolysis and, to a lesser extent, oxidation. The stability is not absolute and can be influenced by various environmental factors.

Hydrolysis: The Primary Degradation Route

The most significant degradation pathway is the hydrolysis of the pinacol ester back to the parent boronic acid, 4-butoxyphenylboronic acid, and pinacol. This reaction is catalyzed by the presence of water, and its rate can be influenced by pH.

While esterification generally imparts greater stability compared to the free boronic acid, this is not always the case, and the hydrolysis of the ester can be a significant factor in the overall degradation process, especially under basic aqueous conditions.[1] The presence of even trace amounts of moisture in solvents or on glassware can initiate this process, leading to reduced assay and the introduction of reactive impurities into a reaction mixture.

Caption: Primary hydrolysis pathway for arylboronic pinacol esters.

Protodeboronation: Loss of Functionality

A more detrimental degradation is protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of butyl phenyl ether. This process leads to an irreversible loss of the reactive boronic ester functionality. Studies have shown that the hydrolysis of the ester to the boronic acid can be a dominant component of the overall protodeboronation process.[1] This underscores the importance of preventing the initial hydrolysis step.

Oxidation

Arylboronic esters can be sensitive to oxidation, particularly in the presence of certain metals or strong oxidizing agents. While generally more stable than boronic acids in this regard, prolonged exposure to air can lead to the formation of phenolic byproducts.[2] This is often less of a concern under proper storage conditions but can be relevant for long-term storage or when used in reactions sensitive to oxidative impurities.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the long-term viability of this compound.

Long-Term Storage

The consensus from supplier safety data sheets (SDS) and best practices for analogous boronic esters is to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] Refrigeration is strongly recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[3][5] | Reduces the rate of chemical degradation and minimizes pressure changes. |

| Atmosphere | Inert Gas (Argon, Nitrogen)[4] | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque vial | Prevents ingress of air and moisture; protects from light. |

| Location | Dry, well-ventilated area[6][7][8] | Ensures a stable external environment and safety. |

Experimental Workflow: Handling and Dispensing

Given the compound's sensitivity to moisture, handling should be performed using techniques that minimize atmospheric exposure.

Caption: Recommended workflow for handling moisture-sensitive boronic esters.

Experimental Protocol 1: Proper Weighing and Dispensing

-

Preparation: Before opening the main container, allow it to warm to ambient laboratory temperature inside a desiccator for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Transfer the sealed container into a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line and perform the transfer under a positive pressure of inert gas.

-

Dispensing: Briefly open the container and quickly weigh the desired amount of the reagent into a separate, dry, and tared vessel.

-

Resealing: Immediately and securely reseal the main container. Before removing from the inert atmosphere, it is good practice to wrap the cap and neck of the vial with Parafilm® for an extra barrier.

-

Storage: Promptly return the main container to the recommended refrigerated storage conditions.[3][5]

Assessing Compound Integrity

Regularly verifying the purity of the reagent is a self-validating step that ensures experimental reliability.

Visual Inspection

The compound should be a white to off-white solid. Any significant change in color or texture (e.g., becoming gummy or discolored) may indicate degradation.

Analytical Verification

For quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

Experimental Protocol 2: Purity Check by ¹H NMR

-

Sample Preparation: In a glovebox or under inert atmosphere, prepare a sample by dissolving a small amount of the compound in a dry deuterated solvent (e.g., CDCl₃, d₆-DMSO).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Check for Pinacol Protons: The sharp singlet corresponding to the four methyl groups on the pinacol ring (typically around δ 1.3 ppm) should be present and integrate to 12 protons relative to the aromatic signals.

-

Look for Hydrolysis Byproduct: The presence of free pinacol (a singlet around δ 1.2 ppm in CDCl₃) is a direct indicator of hydrolysis.

-

Look for Protodeboronation Byproduct: The appearance of new signals corresponding to butyl phenyl ether would indicate C-B bond cleavage.

-

Baseline and Water Peak: A clean, flat baseline and a minimal residual water peak in the spectrum are indicative of a well-handled sample and solvent.

-

Conclusion

The stability of this compound is primarily dictated by the exclusion of moisture. While the pinacol ester provides significant protection compared to the free boronic acid, it is not impervious to degradation. By implementing a systematic approach to storage—combining refrigeration, an inert atmosphere, and tightly sealed containers—and adhering to meticulous handling protocols that prevent atmospheric exposure, researchers can ensure the long-term integrity of this valuable reagent. Regular analytical verification provides the ultimate confirmation of purity, safeguarding the validity and reproducibility of synthetic outcomes in research and development.

References

-

PubChem Compound Summary for CID 584319, 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. ResearchGate. [Link]

-

Radical boron migration of allylboronic esters. National Institutes of Health. [Link]

-

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheet. AHH Chemical Co., Ltd. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

-

Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. [Link]

-

4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol. Boron Molecular. [Link]

-

Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

Sources

- 1. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

In the intricate world of drug discovery and organic synthesis, aryl boronic esters stand as indispensable building blocks. Among these, 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in Suzuki-Miyaura cross-coupling reactions, enables the facile construction of complex biaryl structures that are often the cornerstone of novel therapeutics.[1] However, the successful and safe application of this versatile reagent hinges on a comprehensive understanding of its chemical nature and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling of this compound, designed for the discerning researcher, scientist, and drug development professional.

Hazard Identification and Risk Assessment: A Proactive Approach

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining data from structurally similar aryl boronic esters. The primary hazards associated with this class of compounds are dermal, ocular, and respiratory irritation.

GHS Hazard Classifications for Analogous Aryl Boronic Esters:

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers for structurally similar compounds.[2][3]

The causality behind these classifications lies in the reactivity of the boronic ester functional group. While generally stable, these compounds can undergo hydrolysis, particularly in the presence of moisture, to release the corresponding boronic acid and pinacol.[4][5] Boronic acids themselves can be irritating, and the presence of the butoxyphenyl moiety may influence the compound's lipophilicity and ability to penetrate biological membranes, potentially exacerbating irritant effects.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture when handling this compound necessitates a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All manipulations of the solid or solutions of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection: A laboratory coat is required. For operations with a higher risk of exposure, consider additional protective clothing.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

Safe Handling and Storage Protocols: Maintaining Compound Integrity

The stability and, consequently, the safety of this compound are contingent upon proper handling and storage.

Handling:

-

Inert Atmosphere: While many aryl boronic esters exhibit reasonable stability in air for short periods, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), particularly for long-term storage or when used in moisture-sensitive reactions. This mitigates the risk of hydrolysis.[7]

-

Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust, which can be easily inhaled.

-

Static Discharge: Take precautionary measures against static discharge, especially when transferring the solid.

Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Spill Response and Waste Disposal: A Controlled and Compliant Approach

Accidental spills and the proper disposal of waste are critical aspects of laboratory safety.

Spill Response:

-

Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE throughout the cleanup process.

Waste Disposal:

-

Classification: Waste containing this compound should be treated as hazardous chemical waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

First Aid Measures: Immediate and Informed Action

In the event of exposure, prompt and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value |

| Molecular Formula | C₁₆H₂₅BO₃ |

| Molecular Weight | 276.19 g/mol |

| Boiling Point | 367.4 ± 25.0 °C (Predicted)[8] |

| Density | 0.99 ± 0.1 g/mL (Predicted)[8] |

| Appearance | White to off-white solid |

Note: Physical property data is based on predicted values where experimental data is not available.

Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its effective use is predicated on a foundation of safety and informed handling. By adhering to the principles of proactive risk assessment, employing robust engineering controls and personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can confidently and safely unlock the synthetic potential of this valuable reagent.

References

- Current time information in Lancaster County, US. Google Search.

-

This compound . ChemBK. [Link]

-

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . PubChem. [Link]

-

2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . PubChem. [Link]

-

Safety Data Sheet: Tetrakis(2,4-di-tert-butylphenyl) 4,4-biphenyldiphosphonite tech . Chemos GmbH & Co. KG. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study . The Journal of Organic Chemistry. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]

-

tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate . PubChem. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . Accounts of Chemical Research. [Link]

-

Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release . Chemistry of Materials. [Link]

-

Trouble synthesising an aryl boronic acid/ester with an ortho-OH group . Reddit. [Link]

-

Boronic acid synthesis by hydrolysis . Organic Chemistry Portal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules. [Link]

-

Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks . KAUST Repository. [Link]

-

Arylspiroboronate esters: from lithium batteries to wood preservatives to catalysis . Chemical Society Reviews. [Link]

-

Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation . Organic Letters. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . PubChem. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

The Advent of a Key Building Block: A Technical Guide to 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have risen to prominence for their versatility and functional group tolerance.[1] Central to the success of these reactions is the availability of stable, yet reactive, organoboron reagents. This guide delves into the technical intricacies of one such indispensable building block: 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is a logical and significant extension of the well-established chemistry of arylboronic acid pinacol esters.

The Genesis of Arylboronic Esters: A Foundation of Stability and Reactivity

The utility of boronic acids in cross-coupling reactions was a revolutionary development. However, their inherent propensity for dehydration to form cyclic anhydrides (boroxines) and their sometimes-challenging purification and stability profiles necessitated the development of more robust analogues. The introduction of the pinacol ester protecting group to form 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes marked a significant advancement. This modification imparts several crucial advantages:

-

Enhanced Stability: The cyclic boronic ester is significantly more stable to air and moisture compared to the corresponding boronic acid, facilitating easier handling and storage.

-

Improved Solubility: The pinacol group generally enhances solubility in organic solvents commonly used for cross-coupling reactions.

-

Simplified Purification: These compounds are often crystalline solids with well-defined melting points, making them amenable to purification by recrystallization or chromatography.

Synthesis of this compound: Established Methodologies

The synthesis of this compound follows well-trodden and reliable synthetic pathways developed for a wide array of arylboronic esters. The two most prevalent and field-proven methods are the esterification of the corresponding boronic acid and the Miyaura borylation of an aryl halide.

Method A: Esterification of 4-Butoxyphenylboronic Acid

This is arguably the most straightforward and atom-economical approach, provided the boronic acid is readily available. The reaction proceeds via a simple condensation with pinacol, typically with the removal of water to drive the equilibrium towards the product.

Experimental Protocol:

-

To a stirred suspension of 4-butoxyphenylboronic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile or toluene, ~5-10 mL per gram of boronic acid) at room temperature, add pinacol (1.0-1.2 eq.).[2]

-

Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting materials to form a clear solution.[2] The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash chromatography on silica gel to yield the pure this compound as a solid.

Caption: Workflow for the synthesis of this compound via esterification.

Method B: Miyaura Borylation of 4-Butoxy-1-halobenzene

This method is particularly useful when the corresponding aryl halide is more accessible or economical than the boronic acid. The reaction involves a palladium-catalyzed cross-coupling of an aryl halide (typically a bromide or iodide) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-butoxy-1-bromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq.).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0-1.5 eq.), the aryl/vinyl halide or triflate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.). [3][4]2. Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 60-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound stands as a testament to the power of incremental innovation in synthetic chemistry. While its "discovery" was an evolutionary step rather than a revolutionary leap, its value as a robust and versatile building block is undeniable. Its widespread use in academic and industrial research, particularly in the synthesis of biologically active compounds and advanced materials, underscores its importance. [5][6]As the demand for more complex and tailored molecular architectures continues to grow, the role of well-designed and reliable building blocks like this butoxy-functionalized arylboronic ester will only become more critical.

References

-

PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Available from: [Link]

-

ResearchGate. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. Available from: [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]

-

ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available from: [Link]

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

-

NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Available from: [Link]

-

MySkinRecipes. 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols for the Use of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Importance of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2]

This guide focuses on a key building block for these transformations: This compound . This pinacol boronic ester is an air-stable, crystalline solid that serves as a robust precursor for introducing the 4-butoxyphenyl moiety into a target molecule. The butoxy group is a common feature in liquid crystals, polymers, and pharmacologically active compounds, where it can modulate lipophilicity, solubility, and binding interactions. The use of the pinacol ester form, as opposed to the corresponding boronic acid, offers enhanced stability towards air and moisture, simplifying storage and handling, and often reducing the incidence of side reactions such as protodeboronation and homocoupling.

These application notes are designed for researchers, scientists, and drug development professionals, providing a blend of foundational theory and actionable, field-proven protocols to ensure successful and reproducible outcomes.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

A. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.[3] This is often the rate-determining step of the reaction.

B. Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base.[4] The base reacts with the boron atom to form a more nucleophilic "ate" complex, which then readily transfers its organic moiety (the 4-butoxyphenyl group in this case) to the Pd(II) center, displacing the halide.[4]

C. Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together and being eliminated from the metal. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Core Components and Their Scientific Rationale

The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its core components.

| Component | Role & Rationale | Common Examples |

| Palladium Catalyst | The heart of the catalytic cycle. The choice of ligand influences catalyst activity, stability, and substrate scope. Electron-rich and bulky phosphine ligands often promote the oxidative addition step and prevent catalyst decomposition.[5] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, P(t-Bu)₃. |

| Base | Activates the boronic ester for transmetalation. The choice of base can be critical and is often dependent on the substrate's functional groups and the solvent system. Inorganic bases are most common.[5] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu. |

| Solvent | Solubilizes reactants and influences reaction rates. Aprotic polar solvents are common. Often, a biphasic system with water is used to dissolve the inorganic base.[6] | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often in a mixture with water. |

| Aryl Halide (R¹-X) | The electrophilic coupling partner. Reactivity generally follows the order I > Br > OTf >> Cl.[2] | Aryl iodides, bromides, triflates, and increasingly, chlorides. |

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

4.1. Materials and Equipment

-

Reagents:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Deionized water (0.5 mL)

-

-

Equipment:

-

10 mL oven-dried round-bottom flask or reaction vial

-

Magnetic stir bar

-

Condenser

-

Nitrogen or Argon gas inlet

-

Schlenk line or glovebox

-

Heating mantle or oil bath with temperature control

-

Standard glassware for workup (separatory funnel, flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

4.2. Reaction Workflow

4.3. Step-by-Step Procedure

-

Preparation: To the oven-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. If using a Schlenk line, perform at least three evacuate-backfill cycles.

-

Solvent Addition: Add the degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Reaction: Place the flask in the preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Impure reagents or solvents.3. Insufficient base or base strength. | 1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Use freshly purified solvents and high-purity reagents.3. Switch to a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered for better solubility/reactivity. |

| Protodeboronation | The C-B bond is cleaved by a proton source, leading to the formation of butoxybenzene as a byproduct. | Use anhydrous conditions with an anhydrous base like KOtBu or KF.[4] Minimize reaction time and excess water. |

| Homocoupling | Two molecules of the boronic ester couple to form 4,4'-dibutoxybiphenyl. | This can be promoted by oxygen. Ensure thorough deoxygenation of solvents and maintain a strict inert atmosphere. Lowering the catalyst loading can sometimes help. |

| Dehalogenation | The aryl halide is reduced to the corresponding arene. | This can occur if there are sources of hydride in the reaction. Ensure solvents are pure. Sometimes, changing the ligand or base can mitigate this side reaction. |

References

-

Hagiwara, H., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 10(10), 2063-2066. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. (2024). Suzuki reaction. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

Leslie, J. M. (2020). Suzuki reaction example [Video]. YouTube. Available at: [Link]

-

Feuerstein, M., et al. (2004). Suzuki Cross-Coupling Reactions Between Alkenylboronic Acids and Aryl Bromides Catalyzed by a Tetraphosphane-Palladium Catalyst. Advanced Synthesis & Catalysis, 346(13-15), 1835-1844. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Marion, N., et al. (2006). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. Synthesis, 2006(12), 1935-1938. Available at: [Link]

-

Lee, D. Y., et al. (2025). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. ChemistryOpen, 14(1), e202500195. Available at: [Link]

-

Lecomte, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Greenwich). Available at: [Link]

-

Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Available at: [Link]

-

Wu, X., et al. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to. Arkivoc, 2006(5), 210-219. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Available at: [Link]

-

Sato, M., et al. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters, 18(8), 1405-1408. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1758. Available at: [Link]

-

Ali, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2245-2256. Available at: [Link]

-

Shang, R., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5049-5067. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by: A Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[4][5] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block for the synthesis of substituted biaryls.

Core Principles of the Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In this crucial step, the organic moiety from the boronic acid or ester is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[6]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The Catalytic System: Key Components and Their Roles

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.

Palladium Catalysts:

A variety of palladium sources can be utilized, ranging from simple salts like Pd(OAc)₂ to preformed palladium complexes. For the coupling of aryl boronic esters, several catalyst systems have proven effective.

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. It is known to be effective for the coupling of hetero(aryl) boronic acids and pinacol esters.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic and widely used catalyst, Pd(PPh₃)₄ is effective for many Suzuki-Miyaura reactions, particularly with aryl bromides and iodides.[8]

-

Buchwald Precatalysts (e.g., XPhos Pd G2): These second-generation precatalysts are highly active and allow for the coupling of challenging substrates, including sterically hindered and electron-rich aryl chlorides, often at low catalyst loadings.[9]

Ligands: Enhancing Catalytic Activity

The choice of ligand is critical in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.

-

Triphenylphosphine (PPh₃): A common and cost-effective ligand.

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand that forms stable and active catalysts.

-

Buchwald Ligands (e.g., XPhos, SPhos): These sterically demanding and electron-rich biaryl phosphine ligands are highly effective in promoting challenging coupling reactions.[10]

The Role of the Base:

The base plays a crucial role in the transmetalation step. It is believed to activate the boronic ester, facilitating the transfer of the aryl group to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): Commonly used and effective bases for many Suzuki couplings.[11]

-

Phosphates (e.g., K₃PO₄): A strong base that is often effective when carbonates are not.[12]

-

Hydroxides (e.g., NaOH, Ba(OH)₂): Stronger bases that can accelerate the reaction, particularly with sterically hindered substrates.[12]

Solvents:

The choice of solvent depends on the specific reactants and reaction conditions. A mixture of an organic solvent and an aqueous base solution is often employed.

-

Toluene, Dioxane, Tetrahydrofuran (THF): Common organic solvents for Suzuki reactions.

-

Water: Often used in combination with an organic solvent to dissolve the inorganic base.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and wash it with water (2 x 10 mL) and brine (1 x 10 mL).[13]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.[13]

Protocol 2: High-Activity Protocol using a Buchwald Precatalyst

This protocol is recommended for more challenging substrates, such as electron-rich or sterically hindered aryl bromides or chlorides.

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

XPhos Pd G2 precatalyst

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol) to a reaction vial equipped with a stir bar.

-

Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Data Presentation and Visualization

Table 1: Catalyst and Base Selection Guide

| Catalyst System | Typical Substrates | Recommended Base | Notes |

| Pd(dppf)Cl₂ | Aryl bromides, electron-neutral or -deficient aryl chlorides | K₂CO₃, Cs₂CO₃ | A reliable and versatile system for a broad range of substrates. |

| Pd(PPh₃)₄ | Aryl iodides, aryl bromides | K₂CO₃, NaOH | A classic catalyst, may require higher temperatures and longer reaction times. |

| XPhos Pd G2 | Aryl chlorides, sterically hindered aryl bromides | K₃PO₄, CsF | Highly active system, suitable for challenging couplings at lower catalyst loadings. |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Advantage of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern C-C Bond Formation

In the landscape of synthetic organic chemistry, the quest for efficient and robust methodologies for constructing carbon-carbon bonds remains a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note delves into the practical utility and strategic advantages of a specific, yet highly versatile building block: 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . We will explore its application in the Suzuki-Miyaura coupling, providing detailed protocols, mechanistic insights, and a discussion of its relevance in contemporary drug discovery and development.

The Ascendancy of Boronic Esters: Stability and Reactivity in Harmony

The Suzuki-Miyaura reaction traditionally utilizes boronic acids as the organoboron component.[3] However, the use of boronic esters, particularly pinacol esters such as this compound, has gained significant traction.[4] This preference is not arbitrary; it is rooted in the inherent physicochemical properties of these reagents. Boronic acids can be prone to protodeboronation and can be challenging to purify due to their polar nature. In contrast, pinacol boronic esters exhibit enhanced stability, are generally crystalline solids with good shelf-life, and are amenable to standard chromatographic purification techniques. This stability does not come at the cost of reactivity, as they are highly competent partners in the Suzuki-Miyaura catalytic cycle.

The butoxyphenyl moiety, in particular, offers a lipophilic handle that can be advantageous in modulating the solubility of the final products, a critical consideration in medicinal chemistry for optimizing pharmacokinetic profiles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center. The base activates the boronic ester, facilitating the transfer of the 4-butoxyphenyl group.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The title compound can be readily synthesized from the corresponding boronic acid and pinacol. This straightforward esterification provides the stable boronic ester in high yield.

Protocol for Synthesis

-

To a stirred suspension of 4-butoxyphenylboronic acid (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane, add pinacol (1.05 equiv).

-

Stir the mixture at room temperature for 1.5-2 hours, or until a clear solution is obtained.

-

Remove the solvent under reduced pressure.

-

The crude product can be used directly or further purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling: A General Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials and Reagents

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Experimental Procedure

-

In a flame-dried Schlenk flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Expected Outcomes and Optimization

The yield of the Suzuki-Miyaura reaction is highly dependent on the specific substrates and reaction conditions.[5] For the coupling of this compound with various aryl bromides, yields in the range of 70-95% can be reasonably expected.

| Coupling Partner (Aryl Bromide) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | 80-90 |

| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 12 | 75-85 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 8 | 88-96 |

Note: This table presents representative conditions and expected yield ranges based on analogous reactions reported in the literature. Actual results may vary.

Applications in Drug Discovery

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The butoxy chain of the title compound can serve several purposes in drug design:

-

Modulation of Lipophilicity: The butyl group can increase the lipophilicity of the final molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Probing Binding Pockets: The flexible butoxy chain can explore hydrophobic pockets within a biological target, potentially leading to enhanced binding affinity.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or amide bond.

The ability to efficiently synthesize a diverse library of butoxy-substituted biaryls using this reagent makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.[6]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the corresponding boronic acid, coupled with its excellent reactivity, makes it an ideal choice for applications in medicinal chemistry and materials science. The protocols outlined in this note provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures.

References

-

[Molbase. (n.d.). 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[6][7][8]DIOXABOROLANE synthesis. Retrieved from https://www.molbase.com/synthesis_68716-49-4-en.html]([Link])

Sources

- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Homocoupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the technical support center for the homocoupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthetic transformation. Our goal is to equip you with the necessary knowledge to perform this reaction successfully and efficiently, leading to the high-yield synthesis of the symmetrical biaryl, 4,4'-dibutoxy-1,1'-biphenyl.

Introduction to the Homocoupling Reaction

The palladium-catalyzed homocoupling of aryl boronic esters, such as this compound, is a valuable transformation for the synthesis of symmetrical biaryls. While often considered a side reaction in Suzuki-Miyaura cross-coupling, controlled homocoupling can be a primary strategy for generating C(sp²)-C(sp²) bonds.[1][2] This process typically involves the oxidative coupling of two molecules of the boronic ester in the presence of a palladium catalyst. Understanding the reaction mechanism and the role of various parameters is crucial for optimizing the yield and purity of the desired 4,4'-dibutoxy-1,1'-biphenyl.

A proposed catalytic cycle for the oxidative homocoupling is depicted below:

Caption: Proposed mechanism for the oxidative homocoupling of aryl boronic esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the homocoupling of this compound?

The primary application is the synthesis of 4,4'-dibutoxy-1,1'-biphenyl, a symmetrical biaryl. Symmetrical biaryls are important structural motifs in organic electronics, liquid crystals, and as intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.[3][4]

Q2: Is the presence of an aryl halide necessary for this reaction?

No, an aryl halide is not required for the homocoupling reaction. This distinguishes it from the Suzuki-Miyaura cross-coupling reaction. The homocoupling process involves the direct coupling of two molecules of the boronic ester.[1][2]

Q3: What is the role of oxygen in this reaction?

In many palladium-catalyzed homocoupling reactions of organoboron compounds, dioxygen (from air) acts as an oxidant.[5] It is believed to facilitate the oxidation of the active Pd(0) catalyst to a Pd(II) species, which is a key step in the catalytic cycle.[5] In some protocols, the reaction is intentionally performed open to the atmosphere to ensure a sufficient supply of oxygen.[1][2]

Q4: Can I use 4-butoxyphenylboronic acid instead of the pinacol ester?

Yes, arylboronic acids can also undergo homocoupling, often under similar conditions.[5][6][7] However, boronic esters like the pinacol derivative are often preferred due to their enhanced stability, ease of purification, and, in some cases, different reactivity profiles that can be advantageous.

Experimental Protocols

Below are recommended starting protocols for the homocoupling of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Protocol 1: Mild Oxidative Homocoupling

This protocol is adapted from methodologies developed for the mild, room-temperature homocoupling of aryl boronic esters.[1][2]

Materials:

| Reagent | Molar Eq. | Amount (for 1 mmol scale) |

| This compound | 1.0 | 290 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 0.05 | 11.2 mg |

| Triphenylphosphine (PPh₃) | 0.1 | 26.2 mg |

| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg |

| Solvent (e.g., Toluene/Water 4:1) | - | 5 mL |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add the solvent mixture (e.g., 4 mL of toluene and 1 mL of water).

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4,4'-dibutoxy-1,1'-biphenyl.

Troubleshooting Guide

This section addresses common issues encountered during the homocoupling of this compound.

Caption: Troubleshooting common issues in the homocoupling reaction.

Q5: My reaction is sluggish and gives a low yield. What should I do?

Low reactivity can stem from several factors. First, ensure your palladium catalyst is active. Older batches of palladium acetate can be less effective. Consider using a fresh supply or a pre-catalyst. Second, the oxidative nature of the reaction is key. If the reaction is sealed under an inert atmosphere, it may not proceed efficiently. Ensure adequate exposure to air or consider sparging the reaction mixture with air for a short period. Finally, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions.

Q6: I am observing a significant amount of butoxybenzene as a byproduct. How can I prevent this?

The formation of butoxybenzene is due to protodeborylation, where the boronic ester is cleaved and replaced by a hydrogen atom. This is often promoted by the presence of excess water or acidic impurities.[8] Ensure your solvents are of high quality and consider drying the base (e.g., K₂CO₃) before use. Prolonged reaction times, especially at elevated temperatures, can also lead to increased protodeborylation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Q7: The purification of the product is difficult due to closely-eluting impurities. What are my options?

If chromatographic separation is challenging, consider recrystallization as an alternative or additional purification step. 4,4'-Dibutoxy-1,1'-biphenyl is a symmetrical molecule and may have good crystallinity. Experiment with different solvent systems (e.g., ethanol, hexanes, or mixtures thereof) to find suitable conditions for recrystallization.

Advanced Insights for Method Development

Ligand and Catalyst Selection:

While simple palladium salts with triphenylphosphine can be effective, more sophisticated ligand and pre-catalyst systems can offer improved performance. For electron-rich aryl boronic esters like the substrate , ligands that are both electron-rich and bulky can be beneficial. Consider screening catalysts such as Pd(PPh₃)₄ or using N-heterocyclic carbene (NHC) ligated palladium complexes, which have shown high efficiency in related coupling reactions.[6]

Solvent and Base Effects:

The choice of solvent and base can significantly impact the reaction outcome. A biphasic solvent system (e.g., toluene/water, THF/water) is often employed to dissolve both the organic substrate and the inorganic base. The base not only facilitates the transmetalation step but also influences the overall reaction kinetics. Stronger bases like NaOH or Ba(OH)₂ have been shown to accelerate coupling reactions, but they may also increase the rate of side reactions like protodeborylation.[8] Therefore, a careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended during optimization.

Safety Considerations

-

Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Solvents: Organic solvents such as toluene, THF, and ethyl acetate are flammable. Keep them away from ignition sources.

-

Bases: Inorganic bases like potassium carbonate can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

References

-

Amatore, C., Le Duc, G., & Jutand, A. (2011). The key step in the mechanism of the Palladium-catalyzed homocoupling of arylboronic acids ArB(OH)2(Ar = 4-Z-C6H4 with Z = MeO, H, CN) in the presence of dioxygen, leading to symmetrical biaryls, has been elucidated by using density functional theory. The Journal of Physical Chemistry A, 115(1), 137-146. [Link]

-